molecular formula C15H13FN2O3 B5302043 METHYL 3-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE

METHYL 3-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B5302043
M. Wt: 288.27 g/mol
InChI Key: JSTVZPPSDAOPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(4-fluoroanilino)carbonyl]amino}benzoate is an organic compound with the molecular formula C15H12FNO3. It is a derivative of benzoic acid and contains a fluorinated aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-fluoroanilino)carbonyl]amino}benzoate typically involves the reaction of 4-fluoroaniline with methyl 3-aminobenzoate in the presence of a coupling agent. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-fluoroanilino)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the aniline ring can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Major Products Formed

    Substitution Reactions: Substituted aniline derivatives.

    Hydrolysis: 3-{[(4-fluoroanilino)carbonyl]amino}benzoic acid.

    Reduction: Amino derivatives of the original compound.

Scientific Research Applications

Methyl 3-{[(4-fluoroanilino)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[(4-fluoroanilino)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-chloroanilino)carbonyl]amino}benzoate
  • Methyl 3-{[(4-bromoanilino)carbonyl]amino}benzoate
  • Methyl 3-{[(4-iodoanilino)carbonyl]amino}benzoate

Uniqueness

Methyl 3-{[(4-fluoroanilino)carbonyl]amino}benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to specific biological targets compared to its chloro, bromo, or iodo analogs .

Properties

IUPAC Name

methyl 3-[(4-fluorophenyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-21-14(19)10-3-2-4-13(9-10)18-15(20)17-12-7-5-11(16)6-8-12/h2-9H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTVZPPSDAOPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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